molecular formula C30H20N2O11 B5145354 5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid

5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid

Cat. No. B5145354
M. Wt: 584.5 g/mol
InChI Key: AQIASBLULSFVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 'OPPID' and has been synthesized through various methods. The purpose of '

Mechanism of Action

The mechanism of action of 'OPPID' is not yet fully understood. However, it is believed that the compound's ability to coordinate with metal ions plays a crucial role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 'OPPID.' However, some studies have suggested that this compound may have anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 'OPPID' is its ability to coordinate with metal ions, making it a useful building block for the synthesis of MOFs. However, the limitations of this compound include its low solubility in water, making it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 'OPPID.' One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in drug delivery and biomedical imaging.
Conclusion:
In conclusion, 'OPPID' is a unique chemical compound that has shown promising results in various scientific fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 'OPPID' have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 'OPPID' has been carried out through various methods. One of the most common methods involves the reaction of isophthalic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with potassium hydroxide to obtain the final product. Other methods involve the use of different catalysts and reaction conditions.

Scientific Research Applications

'OPPID' has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of materials science. 'OPPID' has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. These MOFs have shown promising results in gas storage, separation, and catalysis.

properties

IUPAC Name

5-[[4-[4-[(3,5-dicarboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O11/c33-25(31-21-11-17(27(35)36)9-18(12-21)28(37)38)15-1-5-23(6-2-15)43-24-7-3-16(4-8-24)26(34)32-22-13-19(29(39)40)10-20(14-22)30(41)42/h1-14H,(H,31,33)(H,32,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIASBLULSFVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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